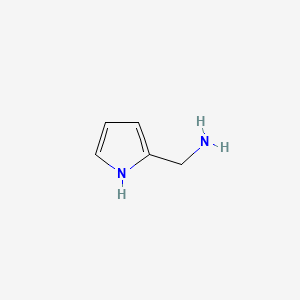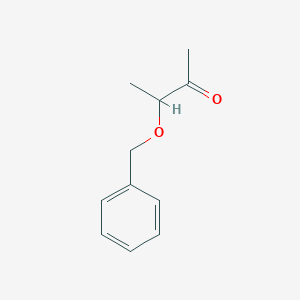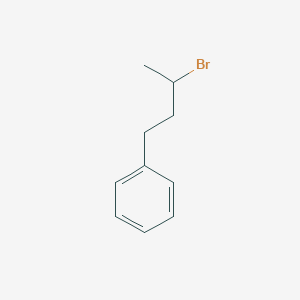
(3-Bromobutyl)benzene
Overview
Description
(3-Bromobutyl)benzene is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a (3-bromobutyl) group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
The primary target of (3-Bromobutyl)benzene is the carbon atom in an alkyl halide . The compound acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
This compound interacts with its target through a process called alkylation . In this process, the nucleophile this compound attacks the electrophilic carbon atom of the alkyl halide, forming a covalent bond . This reaction is a key step in many organic synthesis processes.
Biochemical Pathways
It’s known that the compound participates inelectrophilic aromatic substitution reactions . In these reactions, a benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .
Result of Action
The primary result of the action of this compound is the formation of a new covalent bond with an alkyl halide . This can lead to the synthesis of new organic compounds. The exact molecular and cellular effects would depend on the specific context and the other reactants involved.
Biochemical Analysis
Biochemical Properties
(3-Bromobutyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as a nucleophile. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can induce DNA damage and affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific interactions. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound may exhibit different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and damage to various organs . Threshold effects have been observed, where certain dosages result in a marked increase in toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors. These metabolic pathways help in the detoxification and elimination of this compound from the body . The formation of reactive intermediates can also lead to cellular damage and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with transport proteins that facilitate its movement within the body. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromobutyl)benzene can be synthesized through several methods. One common method involves the bromination of butylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the careful handling of bromine and the use of efficient catalysts to maximize yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Bromobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can lead to the formation of butylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of butylbenzene
Scientific Research Applications
(3-Bromobutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
(4-Bromobutyl)benzene: Similar structure but with the bromine atom at the fourth position.
(2-Bromobutyl)benzene: Bromine atom at the second position.
(3-Chlorobutyl)benzene: Chlorine atom instead of bromine at the third position
Uniqueness: (3-Bromobutyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom affects the compound’s chemical behavior, making it distinct from its isomers and analogs .
Properties
IUPAC Name |
3-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPCLVMIRNEUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452163 | |
| Record name | (3-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21953-83-3 | |
| Record name | (3-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




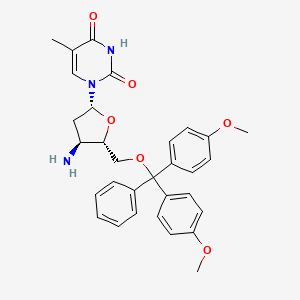

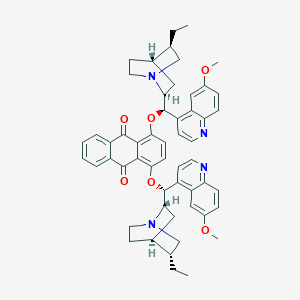
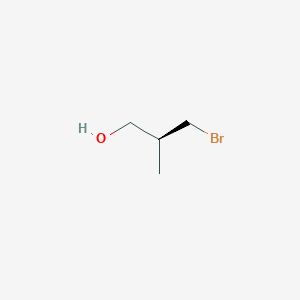
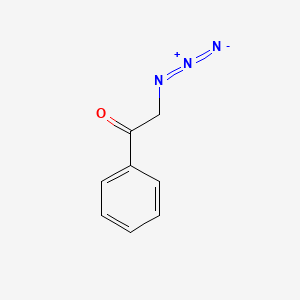
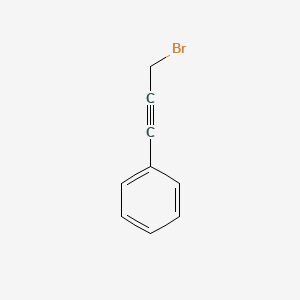
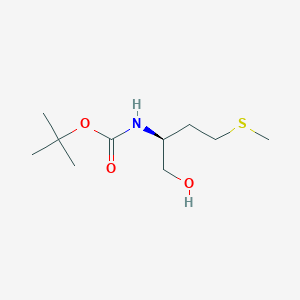
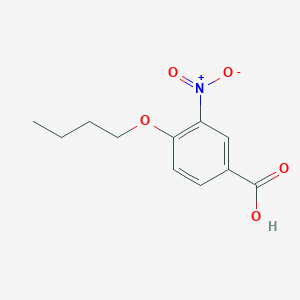
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
